N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-10-5-11(2)7-13(6-10)23-17(25)9-16-18(26)24-14-8-12(19(20,21)22)3-4-15(14)27-16/h3-8,16H,9H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXPUAHZCHVFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
STK988574, also known as N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, is an investigational proprietary antisense oligonucleotide (ASO) designed to upregulate Nav1.1 protein expression. The primary target of STK988574 is the SCN1A gene, which encodes the voltage-gated sodium channel type 1 α subunit (Nav1.1) protein. This protein plays a crucial role in the functioning of neurons.
Mode of Action
STK988574 works by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 protein levels. It binds to specific stretches of pre-mRNA, reducing synthesis of non-productive mRNA via NMD exon exclusion, and increasing productive mRNA synthesis. This leads to increased levels of productive mRNA from functional gene copies, thereby restoring target protein to near normal levels.
Biochemical Pathways
The biochemical pathway affected by STK988574 involves the regulation of Nav1.1 protein expression. By increasing the production of Nav1.1 protein, STK988574 potentially restores the functioning of neurons, thereby preventing seizures and reducing non-seizure related comorbidities in Dravet syndrome.
Result of Action
The molecular and cellular effects of STK988574’s action involve the upregulation of Nav1.1 protein expression. This could lead to a reduction in convulsive seizure frequency and improvements in cognition and behavior, supporting the potential for disease modification in a highly refractory patient population.
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzothiazin core and a trifluoromethyl group, which may enhance its biological activity. This article aims to explore the biological activities associated with this compound, supported by relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₇F₃N₂O₂S
- Molecular Weight : 394.41 g/mol
- Structural Features :
- Benzothiazin core
- Trifluoromethyl group
- Acetamide moiety
These features suggest a potential for various biological activities, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiazine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.
Anticancer Potential
The presence of the trifluoromethyl group in the compound's structure is believed to enhance its anticancer activity. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structural complexity of this compound may contribute to its effectiveness against cancer cells.
Case Studies and Experimental Data
Several studies have explored the biological activities of related compounds. For instance:
These findings highlight the potential of benzothiazine derivatives in drug development.
Comparison with Similar Compounds
Substituent Effects on the Aryl Group
The aryl group in the target compound is critical for molecular interactions. Key analogs include:
*Estimated based on structural similarity to the dichloro analog .
Key Observations :
Benzothiazinone Core Modifications
The benzothiazinone ring’s 6-trifluoromethyl substituent distinguishes the target compound from analogs. The CF₃ group:
- Enhances resistance to oxidative degradation.
- Increases hydrophobic interactions in biological systems .
Crystallographic and Conformational Analysis
Crystal Packing in Trichloro-Acetamide Analogs
reports crystal parameters for N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide, a structurally related compound:
- Space group : P-1 (triclinic).
- Asymmetric unit : 2 molecules (vs. 1 in 3-Cl or 3-CH₃ analogs).
- Lattice constants : a = 9.45 Å, b = 10.12 Å, c = 12.30 Å; α = 89.5°, β = 78.3°, γ = 81.2° .
The dual-molecule arrangement suggests methyl groups induce steric interactions that stabilize specific packing modes. This may extrapolate to the target compound, influencing solubility and melting behavior.
Ring Puckering in Benzothiazinone
The benzothiazinone ring likely adopts a puckered conformation, as described by Cremer and Pople’s coordinates . Substituents like CF₃ could distort the ring geometry, altering dihedral angles and intermolecular interactions. For example:
- Amplitude (q₂) : Measures deviation from planarity.
- Phase angle (φ) : Indicates puckering direction (e.g., envelope vs. twist).
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide?
- Methodological Answer : The synthesis involves refluxing intermediates (e.g., chloroacetyl chloride) with triethylamine as a base, monitored via TLC for reaction completion . Critical parameters include solvent selection (e.g., DMF or THF), temperature control (60–100°C), and purification via recrystallization (pet-ether or ethanol/water mixtures) . Coupling agents like EDC/HOBt may be used to stabilize reactive intermediates .
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton/carbon environments and confirm regiochemistry (e.g., trifluoromethyl group resonance at ~110–120 ppm for 13C) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O (1650–1700 cm⁻¹) and benzothiazinone rings .
Cross-referencing with pharmacopeial standards ensures compliance with purity criteria .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The electron-withdrawing CF3 group enhances metabolic stability by reducing oxidative degradation. It increases lipophilicity (logP), impacting solubility (tested via shake-flask method) and membrane permeability (assayed using Caco-2 cells) . Computational tools like SwissADME can predict these effects.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
- Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk side reactions.
- Catalysts : Triethylamine vs. DIPEA for acid scavenging; HOBt vs. HOAt for coupling efficiency .
- Solvent Polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms, while THF may reduce byproducts .
Monitor intermediates via LC-MS to identify bottlenecks .
Q. How to resolve contradictions between theoretical and observed spectroscopic data?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations (e.g., overlapping benzothiazinone signals) .
- Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., amide NH).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand protocols.
- Molecular Dynamics (GROMACS) : Simulate binding stability in physiological conditions (100 ns trajectories).
- QSAR Models : Train on analogs to correlate substituent effects (e.g., CF3 position) with activity .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the 3,5-dimethylphenyl group with halogenated or methoxy-substituted rings .
- Side-Chain Variations : Introduce thioacetamide or sulfone groups to alter redox stability .
- Parallel Synthesis : Use combinatorial libraries to test >50 derivatives under standardized assay conditions .
Q. What strategies assess stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to 0.1N HCl/NaOH (pH 1–13) and UV light (ICH Q1B guidelines).
- HPLC-MS Monitoring : Quantify degradation products (e.g., hydrolyzed amides or oxidized thiazinones) .
- Accelerated Aging : Store at 40°C/75% RH for 6 months; model shelf-life using Arrhenius equations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
